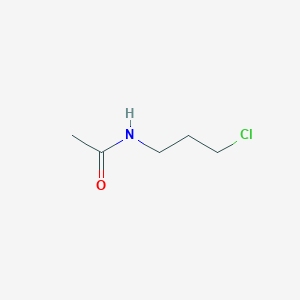

N-(3-chloropropyl)acetamide

Overview

Description

N-(3-chloropropyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom from an amine. The specific structure of this compound includes a 3-chloropropyl substituent, indicating the presence of a three-carbon chain with a chlorine atom attached to the first carbon.

Synthesis Analysis

The synthesis of this compound derivatives can involve various starting materials and catalysts. For instance, trifluoroacetic acid has been used as a catalyst in the synthesis of related compounds, such as N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, through an improved Dakin–West reaction . This method offers moderate reaction conditions and a simple post-treatment process. Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, involves acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal and molecular structures of related compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide have been characterized, revealing details about the space group, cell dimensions, and hydrogen bonding patterns . The conformation of the N-H bond in structures such as 2-chloro-N-(3-methylphenyl)acetamide and 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide has been observed to be syn or anti to certain substituents, which can influence the overall molecular geometry .

Chemical Reactions Analysis

This compound and its derivatives can participate in various chemical reactions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form 2-acylamino-3-arylamino-1,4-naphthoquinones and with other bifunctional aromatic compounds to yield angular heterocyclic compounds . The reaction pathways can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide shows intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The optical properties, such as solvatochromic effects, can be studied using UV-vis spectrophotometry, and theoretical investigations like time-dependent DFT calculations can provide insights into the behavior of these compounds in different solvents . The presence of chlorine and other halogen atoms can significantly affect the physical properties, such as melting points, solubility, and density.

Scientific Research Applications

Environmental and Biochemical Studies

N-(3-chloropropyl)acetamide and its derivatives have been extensively studied in environmental and biochemical research. For instance, a study conducted by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes. The research highlighted the complex metabolic pathways and the carcinogenic potential of these herbicides in rats, leading to a deeper understanding of their environmental and health impacts (Coleman et al., 2000).

Anticancer, Anti-Inflammatory, and Analgesic Research

The potential therapeutic applications of this compound derivatives in medicine are noteworthy. Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives and evaluated their anticancer, anti-inflammatory, and analgesic activities. This study found that certain derivatives exhibited significant biological activities, suggesting their potential as therapeutic agents (Rani et al., 2014).

Biodegradation Studies

The biodegradation of chloropyridinyl neonicotinoids like acetamiprid, which are structurally related to this compound, has been studied by Tang et al. (2012). This research identified a bacterial strain capable of hydrolyzing acetamiprid, an environmental pollutant, demonstrating the role of microorganisms in mitigating environmental pollution from these compounds (Tang et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, methods for determining compounds like 3-chloropropanediol, which can be derivatized with this compound, have been developed. Kissa (1992) explored gas chromatography techniques for determining 3-chloropropanediol and related dioxolanes, contributing to the analytical methodologies for these chemicals (Kissa, 1992).

Structural Chemistry Studies

The molecular structure of this compound and its derivatives has been a subject of interest in structural chemistry. For example, Gowda et al. (2008) examined the structure of N-(3-chlorophenyl)acetamide, providing insights into the conformation and bonding characteristics of these molecules (Gowda, Foro, & Fuess, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as acetamide have been found to interact with proteins like the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Biochemical Pathways

For instance, 2-aminothiazole derivatives, which share a similar structure, have shown inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

N-(3-chloropropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPXRRJHKUBNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391788 | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14091-77-1 | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

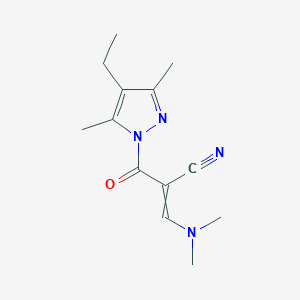

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)